2-thiophenecarbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone
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Description
2-thiophenecarbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is a useful research compound. Its molecular formula is C14H10N6S and its molecular weight is 294.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.06876552 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-thiophenecarbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
The binding of this compound to ferrous ions is crucial for its cytotoxicity, as the addition of Fe2+ has been shown to abolish the cytotoxicity of the compound .
Biochemical Pathways
The compound’s interaction with iron ions affects various biochemical pathways. By binding to ferrous ions, the compound can decrease intracellular iron ion levels, which can significantly inhibit cancer cell proliferation . This is because rapidly proliferating cancer cells have a higher iron requirement than normal cells .
Result of Action
The compound has been shown to have strong antiproliferative activity in vitro against various cancer cells . It can arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors such as the presence of ferrous ions. As mentioned earlier, the addition of Fe2+ can abolish the cytotoxicity of the compound .
Biochemical Analysis
Biochemical Properties
The compound 2-thiophenecarbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been found to have antiproliferative activity against cancer cells . It selectively binds to ferrous ions, but not to ferric ions . This suggests that it may interact with enzymes, proteins, and other biomolecules that require iron for their function .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of various types of cancer cells, including A549, MCF-7, Hela, and HepG-2 cells . It has been observed to arrest the cell cycle at the G1 phase and induce apoptosis in A549 cells in a dose and time-dependent manner .
Molecular Mechanism
It is known that it selectively binds to ferrous ions . This binding could potentially interfere with the function of enzymes and proteins that require iron, leading to changes in gene expression and cellular metabolism .
Properties
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6S/c1-2-6-11-10(5-1)12-13(16-11)17-14(20-18-12)19-15-8-9-4-3-7-21-9/h1-8H,(H2,16,17,19,20)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGBDTXPGCBDLB-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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